Cas no 2172256-53-8 (6-chloro-2H-chromene-3-sulfonamide)

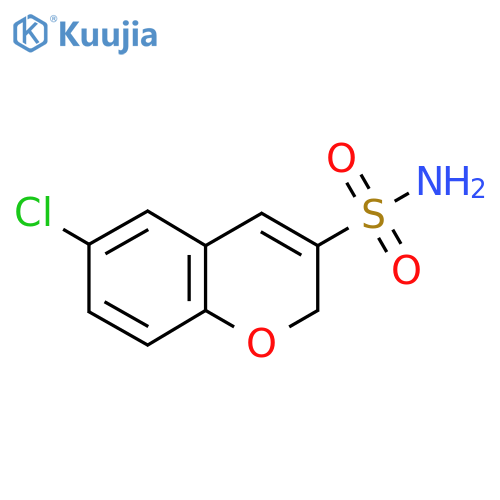

2172256-53-8 structure

商品名:6-chloro-2H-chromene-3-sulfonamide

6-chloro-2H-chromene-3-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 6-chloro-2H-chromene-3-sulfonamide

- EN300-1617055

- 2172256-53-8

-

- インチ: 1S/C9H8ClNO3S/c10-7-1-2-9-6(3-7)4-8(5-14-9)15(11,12)13/h1-4H,5H2,(H2,11,12,13)

- InChIKey: RGWALDVXSQAABU-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC2=C(C=1)C=C(CO2)S(N)(=O)=O

計算された属性

- せいみつぶんしりょう: 244.9913420g/mol

- どういたいしつりょう: 244.9913420g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 373

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 77.8Ų

6-chloro-2H-chromene-3-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1617055-0.5g |

6-chloro-2H-chromene-3-sulfonamide |

2172256-53-8 | 0.5g |

$1509.0 | 2023-06-04 | ||

| Enamine | EN300-1617055-500mg |

6-chloro-2H-chromene-3-sulfonamide |

2172256-53-8 | 500mg |

$1509.0 | 2023-09-23 | ||

| Enamine | EN300-1617055-1000mg |

6-chloro-2H-chromene-3-sulfonamide |

2172256-53-8 | 1000mg |

$1572.0 | 2023-09-23 | ||

| Enamine | EN300-1617055-10000mg |

6-chloro-2H-chromene-3-sulfonamide |

2172256-53-8 | 10000mg |

$6758.0 | 2023-09-23 | ||

| Enamine | EN300-1617055-0.05g |

6-chloro-2H-chromene-3-sulfonamide |

2172256-53-8 | 0.05g |

$1320.0 | 2023-06-04 | ||

| Enamine | EN300-1617055-5.0g |

6-chloro-2H-chromene-3-sulfonamide |

2172256-53-8 | 5g |

$4557.0 | 2023-06-04 | ||

| Enamine | EN300-1617055-50mg |

6-chloro-2H-chromene-3-sulfonamide |

2172256-53-8 | 50mg |

$1320.0 | 2023-09-23 | ||

| Enamine | EN300-1617055-100mg |

6-chloro-2H-chromene-3-sulfonamide |

2172256-53-8 | 100mg |

$1384.0 | 2023-09-23 | ||

| Enamine | EN300-1617055-5000mg |

6-chloro-2H-chromene-3-sulfonamide |

2172256-53-8 | 5000mg |

$4557.0 | 2023-09-23 | ||

| Enamine | EN300-1617055-0.1g |

6-chloro-2H-chromene-3-sulfonamide |

2172256-53-8 | 0.1g |

$1384.0 | 2023-06-04 |

6-chloro-2H-chromene-3-sulfonamide 関連文献

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

2172256-53-8 (6-chloro-2H-chromene-3-sulfonamide) 関連製品

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量